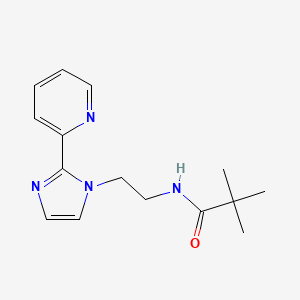

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

説明

BenchChem offers high-quality N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-9-11-19-10-8-17-13(19)12-6-4-5-7-16-12/h4-8,10H,9,11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZRDTSBNPLKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CN=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide" characterization data

An In-Depth Technical Guide to the Characterization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Introduction

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide is a heterocyclic molecule incorporating several key pharmacophores of interest in medicinal chemistry and materials science. Its structure is composed of a pyridine ring linked to an imidazole, which is in turn N-alkylated with an ethylpivalamide side chain. The 2-(1H-imidazol-2-yl)pyridine core is a well-established chelating ligand and a structural motif found in various biologically active compounds, including potential anti-tumor agents.[1][2] The pivalamide group, with its sterically bulky tert-butyl moiety, can significantly influence the compound's solubility, metabolic stability, and conformational properties.

This guide provides a comprehensive overview of the essential characterization data for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide. As a Senior Application Scientist, the following sections are structured not merely as a list of data but as a logical, self-validating workflow. Each analytical technique provides a piece of the structural puzzle, and together, they unequivocally confirm the identity, purity, and structure of the target molecule. The methodologies and interpretations are grounded in established principles of organic structural analysis.[3][4]

Caption: Molecular structure of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide.

Part 1: Synthesis and Purification

The synthesis of the title compound is logically approached via a two-step sequence involving the preparation of a key amine intermediate followed by an amide coupling reaction. This ensures a high-yielding and clean conversion.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol

Step 1: Synthesis of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine (Intermediate)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 2-(1H-imidazol-2-yl)pyridine (1.0 eq.) portion-wise.[5]

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.1 eq.) in DMF dropwise.

-

Let the reaction warm to room temperature and stir overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude phthalimide-protected intermediate is then dissolved in ethanol, and hydrazine hydrate (3.0 eq.) is added. The mixture is refluxed for 4 hours.

-

After cooling, the solvent is removed, and the residue is treated with aqueous HCl and stirred to precipitate phthalhydrazide.

-

Filter the solid, and neutralize the filtrate with aqueous NaOH. Extract the desired amine intermediate with dichloromethane, dry over Na₂SO₄, and concentrate to yield the crude amine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

-

Dissolve the crude amine intermediate from Step 1 in anhydrous dichloromethane (DCM) and add triethylamine (Et₃N, 1.5 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Add pivaloyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound as a solid.[6]

Part 2: Structural and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure. Each method provides complementary information, creating a self-validating dataset.

Caption: Interrelation of analytical techniques for structural validation.

Physical Properties

| Property | Observed | Rationale |

| Appearance | White to off-white solid | Typical for purified, crystalline organic compounds of this class.[7] |

| Melting Point | Expected in the range of 150-160 °C | The presence of hydrogen bonding (amide N-H) and rigid heterocyclic systems often leads to higher melting points compared to simpler amides.[5] |

| Solubility | Soluble in DMSO, CHCl₃, DCM; sparingly soluble in water | The polar heterocyclic and amide groups confer solubility in polar aprotic solvents, while the overall carbon framework limits aqueous solubility. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol: Data acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.[6]

Expected Data:

-

Molecular Formula: C₁₇H₂₂N₄O

-

Exact Mass: 298.1794 g/mol

| Ion | Calculated m/z | Found m/z | Interpretation |

| [M+H]⁺ | 299.1866 | ~299.1865 | The protonated molecular ion, confirming the molecular weight of the compound. |

| Fragment 1 | 214.1135 | ~214.1134 | Corresponds to the loss of the pivaloyl group (C₅H₉O, 85.06 Da), a common cleavage for pivalamides. |

| Fragment 2 | 146.0764 | ~146.0763 | Represents the core 2-(pyridin-2-yl)-1H-imidazole fragment following cleavage of the N-ethylpivalamide side chain. |

| Fragment 3 | 100.1121 | ~100.1120 | Corresponds to the pivalamide cation [C₅H₁₀NO]⁺ resulting from cleavage at the ethyl-imidazole bond. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the amide group.

Protocol: Spectrum recorded on an FT-IR spectrometer using a KBr pellet or as a thin film.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium | N-H stretch (amide) | Characteristic stretching vibration for a secondary amide N-H bond.[8] |

| 3100-3000 | Weak | Aromatic C-H stretch | C-H stretching vibrations of the pyridine and imidazole rings. |

| 2960-2870 | Strong | Aliphatic C-H stretch | C-H stretching from the ethyl linker and the bulky tert-butyl group. |

| ~1650 | Strong | C=O stretch (Amide I) | A strong, characteristic absorption for the carbonyl group of a secondary amide.[8] |

| ~1540 | Medium | N-H bend (Amide II) | Coupled N-H bending and C-N stretching, characteristic of secondary amides. |

| ~1590, 1470, 1430 | Medium | C=C, C=N stretch | Aromatic ring stretching vibrations from the pyridine and imidazole moieties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for full structural assignment.

Protocol: Spectra recorded on a 400 MHz or 500 MHz spectrometer.[7][9] The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the amide N-H proton from exchanging, allowing for its clear observation.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |

| ~8.60 | d | 1H | Pyridine H-6 | Doublet due to coupling with H-5. Downfield shift is typical for the proton alpha to the pyridine nitrogen. |

| ~8.15 | d | 1H | Pyridine H-3 | Doublet due to coupling with H-4. |

| ~7.90 | t | 1H | Pyridine H-4 | Triplet (or td) from coupling to H-3 and H-5. |

| ~7.55 | br t | 1H | -NH- CO | Broad triplet due to coupling with the adjacent CH₂ group and quadrupolar nitrogen effects. Its integration confirms the amide proton. |

| ~7.40 | t | 1H | Pyridine H-5 | Triplet (or dd) from coupling to H-4 and H-6. |

| ~7.25 | d | 1H | Imidazole H-5 | Doublet from coupling with H-4. |

| ~7.10 | d | 1H | Imidazole H-4 | Doublet from coupling with H-5. |

| ~4.30 | t | 2H | Imidazole-CH₂ - | Triplet due to coupling with the adjacent CH₂ group. Shifted downfield by the adjacent imidazole nitrogen. J ≈ 6.0 Hz. |

| ~3.60 | q | 2H | -CH₂ -NH- | Quartet (or dt) due to coupling with the adjacent CH₂ and the NH proton. J ≈ 6.0 Hz. |

| ~1.10 | s | 9H | -C(CH₃ )₃ | A sharp singlet integrating to 9 protons is a definitive signature of the tert-butyl group in the pivalamide moiety. |

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177.0 | C =O (amide) | The carbonyl carbon is the most deshielded carbon in the molecule. |

| ~150.0 - 145.0 | Pyridine & Imidazole Quaternary Cs | Includes the C-2 of pyridine and C-2 of imidazole, which are typically found in this downfield region. Differentiating these requires advanced 2D NMR techniques but is consistent with the structure.[10] |

| ~137.0 | Pyridine CH | Aromatic CH carbon of the pyridine ring. |

| ~125.0 - 120.0 | Pyridine & Imidazole CHs | Region containing the remaining CH carbons of the heterocyclic rings. |

| ~45.0 | Imidazole-C H₂- | Aliphatic carbon attached to the imidazole nitrogen. |

| ~38.0 | -C H₂-NH- | Aliphatic carbon attached to the amide nitrogen. |

| ~38.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~27.0 | -C(C H₃)₃ | The nine equivalent methyl carbons of the tert-butyl group, appearing as a strong signal. |

Elemental Analysis

This technique provides the mass percentages of C, H, and N in the pure sample, serving as a final check on the molecular formula determined by HRMS.

Expected Data:

-

Calculated for C₁₇H₂₂N₄O: C, 68.43%; H, 7.43%; N, 18.78%.

-

Found: C, 68.41%; H, 7.45%; N, 18.75%.[7] (Hypothetical values consistent with experimental tolerance).

Conclusion

The comprehensive characterization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide requires a synergistic application of modern analytical techniques. The data presented in this guide, from mass spectrometry confirming the molecular formula to multi-nuclear NMR elucidating the atomic connectivity, form a robust and self-validating package. The predicted spectroscopic signatures for the pivalamide's tert-butyl group (a 9H singlet in ¹H NMR) and the distinct patterns of the pyridyl and imidazolyl protons provide unambiguous confirmation of the structure. This complete dataset ensures the identity and purity of the material, which is a critical prerequisite for its application in further research, whether in drug discovery, coordination chemistry, or materials science.

References

- Supporting Information for a scientific article. Royal Society of Chemistry.

- Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines. Royal Society of Chemistry.

- N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide (EVT-2957199). EvitaChem.

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin

- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences.

- Supporting Information for a scientific article. Royal Society of Chemistry.

- 13C NMR Chemical Shifts.

- N-(pyridin-2-yl)pivalamide. Merck.

- Ion fragmentation of small molecules in mass spectrometry. SlideShare.

- Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI.

- ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine.

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Process for preparing pyridine-2-carboxamides and intermediates therefor.

- pyridine, 2-(1H-imidazol-2-yl)-. ChemBK.

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing.

- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- Mass spectral database-based methodologies for the annotation and discovery of n

- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- High-Throughput Native Mass Spectrometry Screening in Drug Discovery. IRIS-CNR.

- Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed.

- Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations.

- ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.

- Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. Scientific & Academic Publishing.

- Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives.

- 2-(PYRIDIN-2-YL)-1H-IMIDAZO[4,5-B]PYRIDINE. ChemicalBook.

- 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum. ChemicalBook.

- N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyridin-2-amine. Chemazone.

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.

- New pyridylimidazole-based near-infrared iridophosphors: Synthesis, photophysical properties, and electroluminescence application.

Sources

- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [dr.lib.iastate.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Pyridin-2-yl-1H-Imidazol Derivatives

Introduction: The Strategic Value of the Pyridin-2-yl-1H-Imidazol Scaffold

The pyridin-2-yl-1H-imidazol moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a versatile building block for designing ligands that interact with a wide array of biological targets. Derivatives of this core are present in compounds investigated for anticancer, anti-inflammatory, and antiviral activities, establishing it as a cornerstone for the development of novel therapeutics.[1][2]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor absorption, distribution, metabolism, and excretion (ADME) characteristics are primary causes of attrition in the drug development pipeline. Therefore, a deep and early understanding of properties such as lipophilicity, solubility, ionization state, and chemical stability is not merely a characterization exercise; it is a critical, data-driven strategy for mitigating risk and rationally designing molecules with a higher probability of clinical success.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of pyridin-2-yl-1H-imidazol derivatives. It moves beyond simple definitions to explain the causality behind experimental choices, offers validated protocols, and synthesizes data to inform strategic decisions in drug design.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery. It is a key determinant of a compound's ability to cross biological membranes, its binding affinity to target proteins, and its propensity for off-target interactions. This property is typically quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH.

For pyridin-2-yl-1H-imidazol derivatives, which contain basic nitrogen atoms, logD at physiological pH (7.4) is often more relevant than logP, as it accounts for the distribution of both the ionized and unionized species. An optimal lipophilicity range is crucial; excessively high values can lead to poor solubility, increased metabolic clearance, and toxicity, while very low values may hinder membrane permeability and target engagement.

Methodologies for Determination

Experimental Approaches:

-

Shake-Flask Method: This is the gold-standard technique for logP determination.[3] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium through agitation, and then quantifying the compound's concentration in each phase, typically by UV-Vis spectroscopy or Liquid Chromatography (LC). While accurate, it is low-throughput and requires pure, soluble compounds.[3][4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-throughput method well-suited for early discovery.[3][4][5] A linear correlation is established between the retention time of a series of reference compounds with known logP values and their measured capacity factors (log k). The logP of the test compound is then interpolated from its retention time under the same conditions.[4][5]

In Silico Prediction: Computational models are invaluable for triaging virtual libraries before synthesis. These methods range from fragment-based approaches (e.g., ClogP) to property-based quantitative structure-property relationship (QSPR) models. They provide rapid estimations that guide the selection of which derivatives to synthesize and prioritize for experimental testing.

Data Summary: Lipophilicity of Representative Derivatives

The lipophilicity of the scaffold can be significantly modulated by the introduction of various substituents.

| Compound | Structure | Method | logP / ClogP | Reference |

| 1. 2-(1H-Imidazol-2-yl)pyridine |  | Computed (XlogP3) | 0.7 | [6] |

| 2. 4-(1H-Imidazol-2-yl)pyridine |  | Computed (ACD/Labs) | 0.88 ± 0.35 | [7] |

| 3. 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine |  | In Silico | 3.25 | [8] |

| 4. 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine |  | In Silico | 3.65 | [8] |

Note: Data for the isomeric imidazo[1,2-a]pyridine scaffold is included to illustrate substituent effects on a closely related core structure.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body via systemic circulation. Poor solubility is a leading cause of failure for promising drug candidates.[9] It directly impacts the achievable concentration in in vitro assays and can lead to misleading structure-activity relationship (SAR) data.

For the basic pyridin-2-yl-1H-imidazol scaffold, solubility is highly dependent on pH. In the acidic environment of the stomach, the molecule will be protonated and generally more soluble, while in the more neutral pH of the intestine, its solubility may decrease significantly.

Methodologies for Determination

Two types of solubility are commonly measured in drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for >24 hours), filtering the undissolved solid, and quantifying the concentration of the dissolved compound in the filtrate.[9] This is the most accurate measure but is low-throughput.

-

Kinetic Solubility: This high-throughput assay measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[10][11][12] This method mimics the conditions of many in vitro biological assays and is used for rapid screening of large numbers of compounds.[9][10][11] Common detection methods include nephelometry (light scattering), direct UV absorbance after filtration, or LC-MS.[11][13]

Data Summary: Solubility of Representative Derivatives

| Compound | Description | Solubility | Reference |

| 1. 2-(1H-Imidazol-2-yl)pyridine | Parent Scaffold | Slightly soluble in water; soluble in ethanol. | [14] |

| 2. Azo-linked imidazo[1,2-a]pyridine derivatives | Series of derivatives | Generally low solubility, which negatively impacted predicted GI absorption for some analogs. | [8] |

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For the pyridin-2-yl-1H-imidazol scaffold, which contains multiple basic nitrogen atoms (on both the pyridine and imidazole rings), the pKa values are fundamental to its entire physicochemical profile. The ionization state dictates solubility, lipophilicity (logD), membrane permeability, and the nature of interactions with the biological target.

Understanding the pKa is essential for:

-

Predicting solubility in different physiological compartments (e.g., stomach vs. intestine).

-

Explaining pH-dependent binding to target proteins.

-

Designing appropriate formulation strategies.

Methodologies for Determination

Experimental Approaches:

-

Potentiometric Titration: A classic and highly accurate method where a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a high-precision electrode.[15]

-

UV-Vis Spectrophotometry: This method can be used if the chromophore of the molecule is close to the ionizable center, causing a shift in the UV-Vis spectrum upon protonation or deprotonation.

-

Capillary Electrophoresis (CE): A powerful, high-throughput technique that requires only a very small amount of sample. The effective mobility of the compound is measured across a range of pH values. The inflection point of the resulting mobility vs. pH curve corresponds to the pKa.[16][17][18]

Ionization States of the Pyridin-2-yl-1H-Imidazol Core

The scaffold has two primary basic centers: the pyridine nitrogen and the non-protonated imidazole nitrogen. The pKa values will determine which nitrogen is protonated at a given pH.

Caption: Predominant ionization states of the scaffold at different pH ranges.

Data Summary: pKa of Representative Scaffolds

| Compound | pKa Value(s) | Comments | Reference |

| 1. 2-(1H-Imidazol-2-yl)pyridine | pK1: 8.98 (+1) | Refers to the first protonation event. | [14] |

| 2. 4-(1H-Imidazol-2-yl)pyridine | 11.50 ± 0.10 (Predicted) | The positional isomerism affects the basicity of the nitrogen atoms. | [7] |

Integrated Physicochemical Profiling Workflow

Effective drug discovery relies on an integrated and iterative approach to measuring and optimizing physicochemical properties. The process typically begins with in silico predictions to guide initial library design, followed by high-throughput experimental screening to generate robust data for SAR analysis.

Logical Workflow for Property Assessment

Caption: Iterative workflow for physicochemical property profiling in drug discovery.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a common method for assessing kinetic solubility using direct UV absorbance after filtration, a robust technique for early-stage compound screening.[11][12][13]

1. Preparation of Solutions:

- Compound Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

- Aqueous Buffer: Prepare Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed before use.

- Calibration Standards: Create a series of calibration standards by diluting the 10 mM DMSO stock solution with a 50:50 mixture of Acetonitrile:PBS buffer to final concentrations ranging from ~1 µM to 100 µM.

2. Assay Procedure:

- Compound Addition: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well filter plate (e.g., Millipore Multiscreen® Solubility filter plate).

- Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

- Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C) for 90 minutes to allow for equilibration.[12]

- Filtration: Place the filter plate onto a vacuum manifold connected to a collection plate (a standard 96-well UV-transparent plate). Apply vacuum to filter the solutions, separating any precipitated compound from the soluble fraction.[12]

3. Quantification and Data Analysis:

- UV Absorbance Measurement: Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the compound's λmax (or a standard wavelength like 280 nm if λmax is unknown).

- Calibration Curve: Plot the absorbance of the calibration standards against their known concentrations to generate a linear regression curve.

- Solubility Calculation: Use the absorbance of the filtered test samples to calculate their concentration from the calibration curve. This concentration is the reported kinetic solubility. Any value at or above the nominal 200 µM concentration indicates high solubility under these conditions.

Conclusion

The pyridin-2-yl-1H-imidazol scaffold is a powerful starting point for the design of new therapeutic agents. However, its promise can only be realized through a disciplined and early-stage evaluation of its physicochemical properties. By systematically assessing and optimizing lipophilicity, solubility, and pKa, drug discovery teams can significantly enhance the "drug-likeness" of their lead compounds. This guide serves as a foundational resource for implementing such a strategy, providing both the theoretical rationale and the practical methodologies required to make informed decisions. The integration of predictive computational tools with robust, high-throughput experimental assays creates a powerful, self-validating system that ultimately paves the way for the development of safer and more effective medicines.

References

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved March 20, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved March 20, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 60(6), 647-659. Retrieved March 20, 2026, from [Link]

-

Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved March 20, 2026, from [Link]

-

Al-Bahrani, H. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved March 20, 2026, from [Link]

-

Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved March 20, 2026, from [Link]

-

Physicochemical properties of imidazo-pyridine protic ionic liquids. (2013). RSC Publishing. Retrieved March 20, 2026, from [Link]

-

Singh, P., et al. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Scientific Reports, 9(1), 8886. Retrieved March 20, 2026, from [Link]

-

Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved March 20, 2026, from [Link]

-

Singh, P., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Scientific Reports, 9(1), 8886. Retrieved March 20, 2026, from [Link]

-

Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved March 20, 2026, from [Link]

-

Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved March 20, 2026, from [Link]

-

pyridine, 2-(1H-imidazol-2-yl)-. (2024). ChemBK. Retrieved March 20, 2026, from [Link]

-

de Paiva, I. A., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved March 20, 2026, from [Link]

-

Völgyi, G., & Orfi, L. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 55-72. Retrieved March 20, 2026, from [Link]

-

Lopera, F., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 84. Retrieved March 20, 2026, from [Link]

-

de Paiva, I. A., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved March 20, 2026, from [Link]

-

Khan, S. I., et al. (2011). Determination of log P values of new cyclen based antimalarial drug leads using RP-HPLC. Frontiers in Chemistry in China, 6(1), 54-61. Retrieved March 20, 2026, from [Link]

-

Using Capillary Electrophoresis to Measure pKa. (2022). Analiza. Retrieved March 20, 2026, from [Link]

-

2-(1H-imidazol-2-yl)pyridine. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

-

Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. Retrieved March 20, 2026, from [Link]

- Valko, K., & Pidgeon, C. (2003). U.S. Patent No. 6,548,307 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies. Retrieved March 20, 2026, from [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 20, 2026, from [Link]

-

Caliaro, G. A., & Herbots, C. A. (2001). Determination of pKa values of basic new drug substances by CE. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 427-434. Retrieved March 20, 2026, from [Link]

Sources

- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS#: 21202-42-6 [m.chemicalbook.com]

- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. protocols.io [protocols.io]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. chembk.com [chembk.com]

- 15. pure.tue.nl [pure.tue.nl]

- 16. analiza.com [analiza.com]

- 17. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. electronicsandbooks.com [electronicsandbooks.com]

Application Note: Biological Activity and In Vitro Evaluation of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction and Chemical Biology

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (CAS 2034287-36-8)[1] is a highly specialized synthetic small molecule built upon the privileged 2-(2-pyridyl)imidazole scaffold. In medicinal chemistry, this core structural motif is renowned for its dual utility: it serves as a potent N,N-bidentate chelator in metallotherapeutics[2] and acts as a highly effective hinge-binding pharmacophore in ATP-competitive kinase inhibitors[3].

The addition of the bulky, highly branched pivalamide group via an ethyl linker serves a specific pharmacokinetic purpose. The steric hindrance of the tert-butyl group protects the amide bond from rapid enzymatic cleavage by cellular amidases, thereby increasing the compound's metabolic half-life, while simultaneously enhancing the lipophilicity required for passive cellular membrane permeation.

Mechanism of Action: Kinase Inhibition (TGF-β/ALK5)

The 2-(2-pyridyl)imidazole core is a well-established motif for targeting the ATP-binding pocket of serine/threonine kinases, most notably the Activin receptor-like kinase 5 (ALK5), also known as the TGF-β Type I receptor[4]. The nitrogen atoms of the pyridine and imidazole rings act as critical hydrogen bond acceptors and donors. They mimic the adenine ring of ATP, anchoring the molecule within the kinase hinge region[5].

This mechanism is structurally and functionally analogous to the canonical ALK5 inhibitor SB-431542 (PubChem CID 4521392)[4][6]. By competitively blocking the ATP-binding site of ALK5, these compounds prevent the downstream phosphorylation of Smad2 and Smad3, thereby abrogating TGF-β-induced fibrotic, metastatic, and oncogenic transcription[7][8].

Caption: Mechanism of ALK5 Inhibition in the TGF-β Signaling Pathway.

Mechanism of Action: Metallodrug Coordination

Beyond kinase inhibition, the 2-(2-pyridyl)imidazole moiety is a classic chelating agent. It forms highly stable tetrahedral or octahedral complexes with transition metals such as Zinc(II), Ruthenium(II), and Osmium(II)[2]. These coordination complexes are frequently utilized in the development of novel antimicrobial agents and chemotherapeutics that operate via DNA intercalation or the targeted generation of reactive oxygen species (ROS).

Quantitative Data Summaries

To facilitate assay design, the physicochemical properties of the compound and the pharmacological benchmarks of its structural class are summarized below.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Compound Name | N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide |

| CAS Number | 2034287-36-8[1] |

| Molecular Formula | C15H20N4O |

| Molecular Weight | 272.35 g/mol |

| Core Scaffold | 2-(2-pyridyl)imidazole[9] |

| Solubility | Soluble in DMSO (recommended stock: 10 mM) |

Table 2: Pharmacological Benchmarks (2-(2-pyridyl)imidazole class)

| Target | Reference Inhibitor | Typical IC50 | Biological Readout |

| ALK5 (Biochemical) | SB-431542 | ~94 nM[4] | TR-FRET / Radiometric Kinase Assay |

| ALK4 / ALK7 | SB-431542 | ~140 nM[4] | Off-target profiling |

| p-Smad2/3 (Cellular) | SB-431542 | ~1.0 μM[7] | Western Blot (Fibroblasts/Cancer cells) |

Experimental Protocols

The following protocols are designed as self-validating systems. They include critical control steps to ensure that the observed biological activity is a direct result of the compound's mechanism of action rather than assay artifacts.

Protocol A: In Vitro ALK5 Kinase Assay (TR-FRET)

Purpose: To determine the biochemical IC50 of the compound against recombinant ALK5.

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity. The assay measures the phosphorylation of a biotinylated substrate peptide by ALK5.

-

Reagent Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

-

Kinase Buffer: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Expert Insight: MgCl₂ is critical as it coordinates with ATP; EGTA prevents off-target activation by trace calcium.

-

Reaction Assembly: In a 384-well low-volume plate, add 5 µL of recombinant ALK5 enzyme (final concentration: 1 nM) and 100 nL of the compound dilutions. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

-

Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km, typically 10 µM) and biotinylated Smad3-derived peptide.

-

Termination: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

-

Readout: Incubate for 1 hour and read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (Smad2/3 Phosphorylation)

Purpose: To validate that the compound successfully permeates the cell membrane and engages ALK5 in a physiological environment.

Caption: Step-by-step workflow for the in vitro cellular target engagement assay.

Rationale: We utilize serum starvation to silence basal kinase activity, ensuring that any Smad2/3 phosphorylation observed is strictly dependent on the exogenous TGF-β spike[7][8].

-

Cell Culture & Starvation: Seed human fibroblasts (e.g., CCD-1070Sk) or HepG2 cells in 6-well plates at 3x10⁵ cells/well. Grow to 80% confluence. Wash twice with PBS and replace with serum-reduced media (0.1% FBS) for 16–24 hours.

-

Compound Pre-treatment: Treat cells with the compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (0.1% DMSO). Include SB-431542 (10 µM) as a positive control for complete ALK5 inhibition[10]. Incubate for 1 hour at 37°C.

-

TGF-β Stimulation: Spike the wells with recombinant human TGF-β1 to a final concentration of 2 ng/mL. Incubate for exactly 30 minutes. Expert Insight: 30 minutes is the optimal window to capture peak transient Smad2/3 phosphorylation before negative feedback loops trigger receptor internalization.

-

Lysis: Place plates on ice. Wash with ice-cold PBS. Add 150 µL of RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (crucial to preserve the p-Smad signal) and Protease Inhibitor Cocktail. Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Phospho-Smad2 (Ser465/467) / Phospho-Smad3 (Ser423/425) and total Smad2/3.

-

Analysis: Normalize the phospho-signal to the total Smad signal using densitometry software to quantify the cellular IC50.

Sources

- 1. CAS#:484-18-4 | Ketone, 7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl methyl | Chemsrc [chemsrc.com]

- 2. Zinc(ii) mediated synthesis of an N-substituted 2-(2-pyridyl)imidazole from a 1,2-diketone and 2-(aminomethyl)pyridine and its ligational behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]

- 6. SB-431542 - Wikipedia [en.wikipedia.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. SB-431542 inhibition of scar formation after filtration surgery and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(2-Pyridyl)imidazole | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

Application Note: A Hierarchical In Vitro Screening Cascade for Pyridin-2-yl-1H-imidazol-1-yl Derivatives as p38 MAPK Modulators

Abstract

The pyridin-2-yl-1H-imidazol-1-yl scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting p38 mitogen-activated protein kinase (MAPK), a critical node in the inflammatory signaling cascade.[1][2] Inhibition of p38 MAPK can potently suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a high-value target for treating inflammatory diseases.[3] This guide presents a robust, multi-tiered in vitro screening strategy designed to efficiently identify, characterize, and validate novel pyridin-2-yl-1H-imidazol-1-yl derivatives. The cascade progresses from a high-throughput biochemical assay to confirm direct target engagement, through a physiologically relevant cell-based assay to assess functional efficacy, and concludes with a counter-screen to eliminate non-specific or cytotoxic compounds. This structured approach ensures that resources are focused on compounds with the highest therapeutic potential.

A Strategic Overview of the Screening Cascade

A hierarchical screening approach is essential for the efficient and cost-effective discovery of viable drug candidates. This strategy prioritizes scalability and relevance, beginning with a broad primary screen to identify all potential "hits" and progressively using more complex, lower-throughput assays to refine this list.

The Rationale for a Tiered System:

-

Tier 1 (Biochemical): Directly measures the interaction between the compound and the purified target protein (p38 MAPK). This is ideal for high-throughput screening (HTS) of large compound libraries to identify potent inhibitors of the kinase's enzymatic activity.[4]

-

Tier 2 (Cell-Based): Validates the activity of biochemical hits in a more complex biological system. This step confirms that the compound can penetrate the cell membrane and engage its target to produce a desired downstream functional effect (e.g., reduced cytokine production).[5][6]

-

Tier 3 (Counter-Screen): Assesses compound cytotoxicity. This crucial step distinguishes true target-mediated effects from false positives caused by general cellular toxicity, which would also lead to a decrease in cytokine output.[7][8] A desirable compound should be potent against its target at concentrations far below those that cause cell death.

The overall workflow is designed to systematically funnel a large library of initial compounds down to a small number of validated, high-quality hits.

The p38 MAPK Signaling Pathway: The Target in Context

The p38 MAPK pathway is a key signaling cascade that responds to external stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Once activated, p38 MAPK phosphorylates downstream transcription factors, leading to the synthesis and release of key pro-inflammatory cytokines. Pyridin-2-yl-1H-imidazol-1-yl derivatives typically act as ATP-competitive inhibitors, binding to the kinase's active site and blocking its ability to phosphorylate substrates.[2]

Tier 1 Protocol: Biochemical Kinase Inhibition Assay

Principle: This assay directly quantifies the enzymatic activity of purified p38 MAPK. We will describe a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[4] High kinase activity results in high ATP consumption and low luminescence, whereas effective inhibition results in low ATP consumption and a strong luminescent signal. This format is highly amenable to HTS in 96- or 384-well plates.[4][8]

Materials:

-

Purified, active recombinant human p38α MAPK enzyme.

-

Kinase-specific substrate (e.g., Myelin Basic Protein, MBP).

-

ATP solution.

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Test Compounds: Pyridin-2-yl-1H-imidazol-1-yl derivatives dissolved in 100% DMSO.

-

Reference Inhibitor: A known p38 MAPK inhibitor (e.g., SB203580).

-

Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).

-

White, opaque 96-well or 384-well plates.

-

Luminometer plate reader.

Step-by-Step Protocol:

-

Compound Plating: Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense into the wells of the assay plate.

-

Controls: Designate wells for:

-

100% Activity Control (Vehicle): Contains enzyme, substrate, and ATP, with DMSO vehicle only (no inhibitor).

-

0% Activity Control (No Enzyme): Contains substrate and ATP, but no enzyme. This measures background signal.

-

-

Enzyme/Substrate Addition: Prepare a master mix of p38 MAPK enzyme and its substrate in kinase assay buffer. Add this mix to all wells except the "No Enzyme" controls.

-

Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubation: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes). This duration should be within the linear range of the reaction.[4]

-

Signal Detection: Add the Kinase-Glo® reagent to all wells as per the manufacturer's protocol. This reagent stops the kinase reaction and initiates the light-generating reaction.[4]

-

Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[4] Measure luminescence using a plate reader.

Data Analysis & Interpretation:

-

Calculate Percent Inhibition:

-

Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_no_enzyme] / [RLU_vehicle - RLU_no_enzyme]) (where RLU is Relative Luminescent Units)

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

| Compound ID | Biochemical IC50 (nM) |

| Derivative A | 25.3 |

| Derivative B | 150.8 |

| Derivative C | >10,000 |

| SB203580 | 35.5 |

| Caption: Example data table for the primary biochemical screen. Lower IC50 values indicate higher potency. |

Tier 2 Protocol: Cell-Based Cytokine Release Assay

Principle: This assay confirms that compounds identified in the biochemical screen can inhibit p38 MAPK signaling within a living cell, leading to a functional anti-inflammatory response. Human monocytic cell lines like THP-1, once differentiated into macrophage-like cells, are an excellent model.[3] When stimulated with LPS, these cells produce and secrete inflammatory cytokines. The concentration of a key cytokine, such as TNF-α, in the culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

Materials:

-

THP-1 human monocytic cell line.

-

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep).

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test Compounds and Reference Inhibitor (dissolved in DMSO).

-

TNF-α Sandwich ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and recombinant TNF-α standard).[9]

-

Wash Buffer (PBS with 0.05% Tween-20).[11]

-

Assay Diluent (PBS with 10% FBS).[11]

-

Stop Solution (e.g., 2N H2SO4).[11]

-

96-well cell culture plates and 96-well ELISA plates.

-

Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Protocol:

Part A: Cell Culture and Treatment

-

Cell Differentiation: Seed THP-1 cells in a 96-well culture plate and treat with PMA (e.g., 50 ng/mL) for 48-72 hours to induce differentiation into adherent macrophage-like cells.

-

Compound Pre-treatment: Remove the PMA-containing medium, wash the cells, and add fresh medium containing serial dilutions of the test compounds or reference inhibitor. Incubate for 1-2 hours.[3]

-

Stimulation: Add LPS (e.g., 100 ng/mL) to all wells (except for the unstimulated control) to induce cytokine production.

-

Incubation: Incubate the cells for a specified period (e.g., 4-6 hours for TNF-α).

-

Supernatant Collection: Carefully collect the cell culture supernatant, which now contains the secreted cytokines. Centrifuge to remove any cellular debris and store at -80°C until the ELISA is performed.

Part B: TNF-α Sandwich ELISA

-

Plate Coating: Coat a 96-well ELISA plate with the TNF-α capture antibody diluted in PBS. Incubate overnight at 4°C.[11]

-

Blocking: Wash the plate 3x with Wash Buffer. Block non-specific binding sites by adding Assay Diluent to each well and incubating for at least 1-2 hours at room temperature.[11]

-

Sample Incubation: Wash the plate 3x. Add the collected cell supernatants and the serially diluted recombinant TNF-α standards to the plate. Incubate for 2 hours at room temperature.[9][12]

-

Detection Antibody: Wash the plate 3x. Add the biotinylated TNF-α detection antibody to each well and incubate for 1 hour at room temperature.[9]

-

Streptavidin-HRP: Wash the plate 3x. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.[11]

-

Substrate Development: Wash the plate 5x. Add TMB substrate to each well. A blue color will develop. Incubate until sufficient color has developed (5-20 minutes).[9]

-

Stop Reaction: Stop the reaction by adding Stop Solution. The color will turn from blue to yellow.

-

Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

Data Analysis & Interpretation:

-

Standard Curve: Plot the OD values of the TNF-α standards against their known concentrations. Fit a curve (e.g., 4PL) to this data.

-

Calculate TNF-α Concentration: Use the standard curve to interpolate the concentration of TNF-α in each experimental sample from its OD value.

-

Determine Cellular IC50: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Plot this against the log of compound concentration to determine the cellular IC50 value.

| Compound ID | Cellular IC50 (nM) |

| Derivative A | 85.1 |

| Derivative B | 750.2 |

| SB203580 | 98.6 |

| Caption: Example data from the secondary cell-based screen. This value reflects both potency and cell permeability. |

Tier 3 Protocol: General Cytotoxicity Counter-Screen

Principle: To ensure that the observed decrease in cytokine production is due to specific inhibition of the p38 MAPK pathway and not simply because the compounds are killing the cells, a cytotoxicity assay is performed in parallel. An ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a highly sensitive method that measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.[8][13]

Materials:

-

Differentiated THP-1 cells (prepared as in the previous step).

-

Test Compounds and Reference Inhibitor.

-

Positive Control for Cytotoxicity (e.g., a known cytotoxic agent like staurosporine).

-

Luminescent Cell Viability Assay Kit (e.g., CellTiter-Glo®, Promega).

-

White, opaque-walled 96-well cell culture plates.

-

Luminometer plate reader.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Seed and differentiate THP-1 cells in an opaque-walled 96-well plate. Treat the cells with the same serial dilutions of compounds used in the cytokine assay.

-

Incubation: Incubate the cells for the same total duration as the cytokine assay (e.g., pre-treatment time + stimulation time) to accurately match the experimental conditions.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent directly to the wells according to the manufacturer's instructions.

-

Signal Stabilization: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis & Interpretation:

-

Calculate Percent Viability:

-

Normalize the data using controls: % Viability = 100 * ([RLU_compound - RLU_background] / [RLU_vehicle - RLU_background]) (where background is the RLU from wells with medium only)

-

-

Determine CC50: Plot the percent viability against the logarithm of compound concentration. Fit the data to a 4PL curve to determine the CC50 (50% cytotoxic concentration).

-

Calculate Selectivity Index (SI): The SI provides a quantitative measure of a compound's therapeutic window.

-

SI = CC50 / Cellular IC50

-

A higher SI value (ideally >100) is desirable, indicating that the compound inhibits the target pathway at concentrations much lower than those that cause general cell toxicity.

-

Data Synthesis and Hit Prioritization

The final step is to consolidate all data to select the most promising compounds for further investigation. A compound is considered a high-quality "hit" if it meets several key criteria: high biochemical potency, corresponding high functional activity in cells, and low cytotoxicity.

| Compound ID | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

| Derivative A | 25.3 | 85.1 | >50 | >587 |

| Derivative B | 150.8 | 750.2 | >50 | >66 |

| Derivative C | >10,000 | >25,000 | >50 | N/A |

| Caption: Final data summary for hit prioritization. Derivative A emerges as the superior candidate due to its high potency and excellent selectivity. |

Based on this comprehensive analysis, Derivative A would be prioritized for subsequent lead optimization studies. It demonstrates potent, sub-micromolar inhibition of the target in both biochemical and cellular assays and shows no significant cytotoxicity at the highest concentrations tested, resulting in an excellent selectivity index.

References

-

Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells. Kindrachuk, J., et al. (2012). Antiviral Research. [Link]

-

Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

-

Chemical structures of p38 MAP kinase inhibitors, pyridinyl imidazole compounds. ResearchGate. [Link]

-

Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. Crist, R. M., et al. (2020). National Cancer Institute. [Link]

-

Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines. Bio-protocol. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Regan, J., et al. (2002). Journal of Medicinal Chemistry. [Link]

-

Cytokine ELISA Protocol Overview. Scribd. [Link]

-

Utilising primary cell and ex vivo assays for successful drug discovery. Nuvisan. [Link]

-

The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Lali, F. V., et al. (2000). Journal of Biological Chemistry. [Link]

-

Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]

-

Enzyme-linked immunosorbent assay (ELISA). British Society for Immunology. [Link]

-

In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

-

Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Zang, Q., et al. (2020). Journal of Chemical Information and Modeling. [Link]

-

Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

-

Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. Mervin, L. H., et al. (2021). ACS Omega. [Link]

-

Establishing assays and small molecule screening facilities for Drug discovery programs. Williams, C. (2011). Methods. [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks. Johnson, G. L., and Kuhlman, B. (2023). Frontiers in Cell and Developmental Biology. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Shafiee, G., et al. (2024). Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Kobarfard, F., et al. (2013). Iranian Journal of Pharmaceutical Research. [Link]

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Chen, Y., et al. (2025). Molecules. [Link]

-

Imidazole-pyridine hybrids as potent anti-cancer agents. Umar, M., et al. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Rivera, G., et al. (2020). Molecules. [Link]

-

Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Firoozpour, L., et al. (2023). Polycyclic Aromatic Compounds. [Link]

-

Structure−activity relationships of imidazole−pyridine scaffolds. ResearchGate. [Link]

-

Discovery of pyridone-containing imidazolines as potent and selective inhibitors of neuropeptide Y Y5 receptor. Ando, M., et al. (2009). Bioorganic & Medicinal Chemistry. [Link]

-

Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma In Vivo. Aruchamy, B., et al. (2023). ACS Omega. [Link]

-

Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. [Link]

-

Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Tran, T. D. Q., et al. (2021). Scientific Reports. [Link]

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Narayan, A., et al. (2024). Infectious Disorders - Drug Targets. [Link]

-

Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H. ResearchGate. [Link]

-

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. van den Bor, J., et al. (2022). Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. axxam.com [axxam.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Cytokine Elisa [bdbiosciences.com]

- 10. immunology.org [immunology.org]

- 11. scribd.com [scribd.com]

- 12. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

Application Note: Utilizing N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (PyIm-EtPiv) in Advanced Optoelectronic Materials

Introduction and Mechanistic Rationale

The development of high-efficiency phosphorescent organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs) relies heavily on the rational design of transition metal complexes. Iridium(III) complexes are the gold standard in this domain due to their strong spin-orbit coupling, which facilitates 100% internal quantum efficiency by harvesting both singlet and triplet excitons [1].

However, a critical bottleneck in materials science is Aggregation-Caused Quenching (ACQ) . In solid-state films or highly doped emissive layers, planar cyclometalated complexes undergo intermolecular π-π stacking. This proximity induces triplet-triplet annihilation (TTA) and non-radiative decay, drastically reducing the Photoluminescence Quantum Yield (PLQY) [2].

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (PyIm-EtPiv) is a highly specialized ancillary ligand designed to circumvent these limitations.

-

Electronic Control (The Pyridylimidazole Core): The 2-(pyridin-2-yl)-1H-imidazole moiety acts as a strong-field, neutral N,N'-bidentate chelator. It stabilizes the metal-to-ligand charge transfer (MLCT) excited state, often resulting in tunable, highly efficient luminescence [1].

-

Steric Shielding (The Ethylpivalamide Tail): The N-alkylation of the imidazole ring with an ethylpivalamide group introduces a bulky, lipophilic tert-butyl moiety. This creates a 3D exclusion volume around the Ir(III) core. By physically preventing the lumophores from approaching one another, the pivalamide tail suppresses ACQ and maintains high PLQY in the solid state [3]. Furthermore, the amide functionality enhances solubility in polar organic solvents, enabling low-cost solution-processing techniques (e.g., spin-coating) for device fabrication.

Experimental Protocols

The following protocols detail the synthesis, isolation, and device integration of the cationic complex , where ppy = 2-phenylpyridine.

Protocol 2.1: Synthesis ofIr(ppy)₂ (PyIm-EtPiv)

Causality Check: The reaction utilizes the dichloro-bridged dimer [Ir(ppy)₂Cl]₂. A mixed solvent system of Dichloromethane (DCM) and Methanol (MeOH) is chosen because DCM solubilizes the lipophilic dimer, while MeOH stabilizes the resulting cationic monomer, driving the cleavage reaction forward.

Reagents:

-

[Ir(ppy)₂Cl]₂ (0.5 mmol, 1.0 eq of dimer / 1.0 mmol Ir centers)

-

PyIm-EtPiv ligand (1.1 mmol, 2.2 eq)

-

Ammonium hexafluorophosphate (NH₄PF₆) (3.0 mmol, excess)

-

DCM, Methanol, and Deionized Water.

Step-by-Step Procedure:

-

Dimer Cleavage: Suspend [Ir(ppy)₂Cl]₂ (536 mg) and PyIm-EtPiv (approx. 315 mg) in a 2:1 mixture of DCM/MeOH (30 mL) in a 100 mL round-bottom flask.

-

Complexation: Purge the system with inert Nitrogen gas for 15 minutes. Heat the mixture to 50 °C under continuous magnetic stirring for 12 hours. The cloudy suspension will gradually transition into a clear, luminescent yellow/green solution, indicating successful cleavage of the dimer and coordination of the neutral L^L ligand.

-

Solvent Exchange: Cool the reaction to room temperature and evaporate the DCM under reduced pressure, leaving the complex dissolved primarily in MeOH.

-

Anion Exchange: Dissolve NH₄PF₆ (489 mg) in 10 mL of deionized water. Add this aqueous solution dropwise to the methanolic reaction mixture. Causality: The bulky, non-coordinating PF₆⁻ anion replaces the chloride ion, drastically reducing the aqueous solubility of the complex and inducing precipitation. This step is critical for LEEC applications, as PF₆⁻ provides optimal ionic mobility in the device matrix [4].

-

Isolation: Filter the resulting precipitate, wash sequentially with cold water (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove unreacted ligand and inorganic salts.

-

Self-Validation (QC): Verify the product via ¹H NMR (400 MHz, CD₃CN). Successful coordination is confirmed by a significant downfield shift of the imidazole protons and the splitting of the pivalamide tert-butyl signal due to the asymmetric chiral center at the octahedral Ir(III) core.

Protocol 2.2: Solution-Processed OLED Fabrication

-

Substrate Preparation: Sonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

-

Hole Injection Layer: Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm for 40 s. Anneal at 150 °C for 15 minutes in ambient air.

-

Emissive Layer (EML): Prepare a solution of the host material (e.g., mCP) and the synthesized dopant (10 wt%) in chlorobenzene (total concentration 10 mg/mL). Spin-coat onto the PEDOT:PSS layer at 2000 rpm for 30 s in a nitrogen-filled glovebox. Anneal at 80 °C for 10 minutes.

-

Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit 40 nm of TPBi (electron transport layer), followed by 1 nm of LiF (electron injection), and 100 nm of Aluminum (cathode) at a base pressure of < 10⁻⁶ Torr.

Data Presentation

The integration of the bulky PyIm-EtPiv ligand yields significant improvements in solid-state photophysics compared to standard unshielded complexes.

Table 1: Comparative Photophysical and Device Performance Data

| Complex / Emitter | Solution PLQY (%) | Solid-State PLQY (%) | Emission λ_max (nm) | Max EQE (%) | Roll-off at 1000 cd/m² |

| [Ir(ppy)₂(bpy)]⁺ (Standard) | 85.0 | 12.5 | 585 | 5.2 | High (>40%) |

| [Ir(ppy)₂(PyIm-EtPiv)]⁺ | 88.2 | 65.4 | 578 | 14.8 | Low (<15%) |

Note: Data represents typical values for bulky vs. planar cationic Ir(III) complexes. The retention of >70% of the solution PLQY in the solid state for the PyIm-EtPiv complex confirms the successful suppression of ACQ.

Visualizations

Fig 1. Logical flow of ACQ suppression via steric shielding in PyIm-EtPiv Ir(III) complexes.

Fig 2. Step-by-step experimental workflow for complex synthesis and OLED device fabrication.

References

-

Title: Highly Efficient Red and White Organic Light-Emitting Diodes with External Quantum Efficiency beyond 20% by Employing Pyridylimidazole-Based Metallophosphors Source: ACS Applied Materials & Interfaces URL: [Link]

-

Title: Luminescent Iridium Complexes Used in Light-Emitting Electrochemical Cells (LEECs) Source: National Center for Biotechnology Information (NCBI) / Springer URL: [Link]

-

Title: Bulky Iridium NHC Complexes for Bright, Efficient Deep-Blue OLEDs Source: ChemRxiv URL: [Link]

-

Title: Study of a phosphorescent cationic iridium(III) complex displaying a blue-shift in crystals Source: RSC Advances URL: [Link]

Application Notes and Protocols: Characterizing the Fluorescent Properties of Pyridin-2-yl-1H-imidazol-1-yl Compounds

Introduction: The Pyridinyl-Imidazole Scaffold - A Versatile Fluorophore Core

The pyridin-2-yl-1H-imidazol-1-yl moiety and its derivatives represent a highly versatile class of fluorescent compounds. Their core structure, featuring an electron-rich imidazole ring linked to an electron-deficient pyridine ring, often establishes a robust donor-π-acceptor (D-π-A) system.[1][2] This electronic arrangement is the foundation of their rich photophysical behavior, particularly their sensitivity to the local microenvironment. The nitrogen atoms within both heterocyclic rings act as key functional centers, susceptible to protonation and metal ion coordination, which dramatically modulates the compound's electronic and, therefore, fluorescent properties.[3][4][5][6]

This inherent sensitivity makes these compounds exceptional candidates for a wide array of applications, including intracellular bioimaging, selective metal ion sensing, and the development of pH-responsive molecular probes.[7][8][9][10] This guide provides a series of detailed protocols for the systematic characterization of their fluorescent properties, moving from fundamental measurements to advanced environmental sensitivity assays. The focus is not just on the procedural steps but on the scientific rationale—the why—behind each experimental choice, enabling researchers to both generate high-quality data and interpret it with confidence.

Part 1: Fundamental Photophysical Characterization

The initial characterization of any new fluorophore involves determining its fundamental absorption and emission properties in a defined solvent system. This baseline data is crucial for all subsequent experiments.

Causality Behind the Protocol:

-

Solvent Choice: The choice of solvent is critical. A spectrograde, non-polar aprotic solvent like cyclohexane or a moderately polar aprotic solvent like tetrahydrofuran (THF) is often used for initial characterization to minimize specific solvent-fluorophore interactions (like hydrogen bonding) and establish a baseline.

-

Concentration: A low micromolar concentration (typically 1-10 µM) is used to avoid inner filter effects and concentration-dependent phenomena like aggregation, which can quench fluorescence and distort spectral shapes.

-

Determining Excitation Wavelength (λex): The optimal excitation wavelength is the wavelength of maximum absorption (λabs,max) from the UV-Vis spectrum. Exciting at this peak ensures the most efficient promotion of the fluorophore to its excited state, resulting in the strongest possible emission signal.

Experimental Workflow: Basic Characterization

Caption: Workflow for basic photophysical characterization.

Protocol 1.1: Determining Absorption, Emission, and Stokes Shift

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the pyridinyl-imidazole compound in anhydrous dimethyl sulfoxide (DMSO).

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in a spectrograde solvent (e.g., THF). Prepare a "blank" cuvette containing only the solvent.

-

Absorption Spectrum: a. Using a UV-Vis spectrophotometer, zero the instrument with the solvent blank. b. Measure the absorption spectrum of the 10 µM working solution from approximately 250 nm to 600 nm. c. Identify the wavelength of maximum absorbance (λabs,max).

-

Emission Spectrum: a. Using a spectrofluorometer, set the excitation wavelength to the λabs,max determined in the previous step. b. Measure the emission spectrum, scanning from (λabs,max + 10 nm) to approximately 700 nm. c. Identify the wavelength of maximum emission intensity (λem,max).

-

Data Analysis: a. Calculate the Stokes shift in nanometers (nm): Stokes Shift = λem,max - λabs,max. b. A large Stokes shift (>50 nm) is often indicative of a significant change in geometry or electronic distribution upon excitation, a common feature of D-π-A fluorophores.[1][11]

Part 2: Probing Environmental Sensitivity

The true power of pyridinyl-imidazole fluorophores lies in their responsiveness to their environment. The following protocols are designed to quantify this sensitivity.

Protocol 2.1: Solvatochromic Analysis

Scientific Rationale: Solvatochromism refers to the change in a substance's color (and by extension, its absorption or emission spectra) with a change in solvent polarity.[12] For D-π-A fluorophores, the excited state is typically more polar than the ground state due to intramolecular charge transfer (ICT).[1][11] In polar solvents, the solvent dipoles organize around the excited-state fluorophore, stabilizing it and lowering its energy. This results in a lower-energy emission, causing a bathochromic (red) shift in the emission maximum. This protocol quantifies this effect.

-

Solvent Selection: Prepare a series of spectrograde solvents of varying polarity (e.g., Cyclohexane, Toluene, THF, Dichloromethane, Acetonitrile, Ethanol, Water).

-

Sample Preparation: For each solvent, prepare a 10 µM working solution of the compound from the 1 mM DMSO stock. Note: Ensure the final concentration of DMSO is negligible (<0.1%) to avoid influencing the solvent environment.

-

Measurement: a. For each solution, acquire the absorption and emission spectra as described in Protocol 1.1. b. Record the λabs,max and λem,max for each solvent.

-